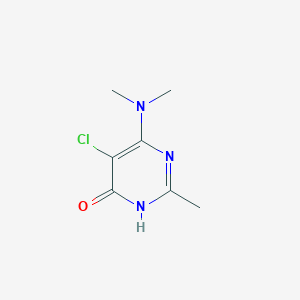

5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol

Description

BenchChem offers high-quality 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTUIOFVQNTWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Methyl-4-Pyrimidinol Derivatives in Drug Discovery

The following technical guide provides an in-depth review of 2-methyl-4-pyrimidinol (2-methylpyrimidin-4(3H)-one) derivatives, structured for researchers in medicinal chemistry and drug development.

Executive Summary & Chemical Identity

2-methyl-4-pyrimidinol (CAS: 2941-23-3) is a privileged heterocyclic scaffold serving as a cornerstone in the synthesis of thiamine (Vitamin B1) analogs, kinase inhibitors, and antimicrobial agents.[1] While often chemically nomenclated as an "ol" (alcohol), this heterocycle exists predominantly as the 2-methylpyrimidin-4(3H)-one tautomer in the solid state and polar solvents.

Understanding this tautomeric equilibrium is the first "gate" in successful functionalization. The "one" form dictates nucleophilicity at the N3 position, while the "ol" form is the reactive species in O-alkylation or aromatization reactions (e.g., chlorination).

Tautomeric Equilibrium & Reactivity

The reactivity profile of the core scaffold is defined by the dynamic shift between the lactam (keto) and lactim (enol) forms.

Figure 1: Tautomeric equilibrium governing the reactivity of the 2-methyl-4-pyrimidinol core.

Synthetic Strategies & Causality

The synthesis of the 2-methyl-4-pyrimidinol core relies on the condensation of a C2 fragment (amidine) with a C3 fragment (dielectrophile) . The choice of the C3 fragment dictates the substitution pattern at positions 5 and 6.

Core Ring Construction

The most robust route utilizes Acetamidine Hydrochloride condensed with Ethyl Propiolate (for unsubstituted 5,6-positions) or Ethyl Acetoacetate (for 6-methyl derivatives).

-

Mechanism: The amidine nitrogen attacks the ester carbonyl (or beta-carbon depending on conditions), followed by cyclization.

-

Critical Control Point: The use of sodium ethoxide (NaOEt) must be stoichiometric. Excess base can lead to ring opening or side reactions with the ester.

Functionalization: The "Chlorine Switch"

To access pharmacological derivatives (e.g., kinase inhibitors), the C4-hydroxyl group is almost invariably converted to a chloride leaving group. This "activation" allows for SNAr reactions with amines.

Protocol Logic:

-

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

-

Safety: The reaction generates HCl gas. Quenching requires careful temperature control to prevent hydrolysis of the newly formed C-Cl bond.

Figure 2: Step-wise synthetic workflow from raw materials to bioactive scaffold.

Pharmacological Applications

Derivatives of 2-methyl-4-pyrimidinol are potent modulators in oncology and infectious disease.[1][4]

Kinase Inhibition (CDK2/CDK9)

The 2-aminopyrimidine motif (accessible via SNAr on the 4-chloro intermediate) mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

-

Mechanism: Competitive inhibition at the ATP-binding site.

-

Key Derivative: Compound 20a (Thiazole-substituted) has shown dual inhibition of CDK2 (IC50 = 4 nM) and CDK9 (IC50 = 9 nM), inducing apoptosis in HCT116 cancer cells [5].

Thiamine Antagonism & Biosynthesis

The 2-methyl-4-amino-5-aminomethylpyrimidine moiety is the "pyrimidine half" of Vitamin B1 (Thiamine). Analogs where the 4-amino group is replaced or modified can act as antimetabolites, inhibiting thiamine pyrophosphokinase.

Quantitative Activity Data (SAR Summary)

| Derivative Class | Target | Key Substituent (R at C4) | Activity (IC50 / MIC) | Reference |

| Thiazole-Pyrimidine | CDK2 / CDK9 | 4-(sulfamoylphenyl)amino | 4 nM (CDK2) | [5] |

| Pyrazolopyrimidine | FGFR1 | 7-methoxy-5-methylbenzo... | < 0.3 nM | [6] |

| 2-Methylthio-deriv | Antimicrobial | S-Methyl (at C2) | MIC: 10-50 µg/mL | [1] |

Experimental Protocols

Note: All procedures must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of 2-Methyl-6-hydroxypyrimidine (Core)

Objective: Condensation of acetamidine with ethyl acetoacetate.

-

Preparation: Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to generate NaOEt in situ.

-

Addition: Add acetamidine hydrochloride (9.5 g, 0.1 mol) to the solution. Stir for 15 min. Filter off the precipitated NaCl.

-

Condensation: Add ethyl acetoacetate (13.0 g, 0.1 mol) to the filtrate.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. A solid precipitate often forms.

-

Isolation: Cool to room temperature. Evaporate solvent under reduced pressure. Dissolve residue in minimum cold water.

-

Neutralization: Acidify carefully with conc. HCl to pH 5–6. The product (2-methyl-6-hydroxypyrimidine) will precipitate as white/off-white crystals.

-

Purification: Recrystallize from ethanol/water. Yield: ~60-70%.

Protocol B: Chlorination to 4-Chloro-2-methylpyrimidine

Objective: Activation of the hydroxyl group.

-

Setup: Place 2-methyl-4-pyrimidinol (10 g) in a round-bottom flask.

-

Reagent: Add Phosphorus Oxychloride (POCl3, 40 mL). Caution: Corrosive/Toxic.

-

Catalyst: Add N,N-Dimethylaniline (1 mL).

-

Reaction: Reflux (105°C) for 2–3 hours until the solution becomes clear.

-

Quench (Critical): Cool the mixture. Pour slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the chloride.

-

Extraction: Neutralize with NaHCO3 (solid) to pH 7. Extract immediately with Dichloromethane (3 x 50 mL).

-

Drying: Dry organic layer over MgSO4 and concentrate.

References

-

PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors. ACS Publications. Retrieved from [Link]

-

Wang, et al. (2023). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. PMC. Retrieved from [Link]

-

MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Retrieved from [Link]

- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

Solubility profile of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol in water vs organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol in Water vs. Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, a heterocyclic compound of interest in drug discovery. We will explore the theoretical underpinnings of its solubility in aqueous and organic media, provide detailed experimental protocols for solubility determination, and discuss the implications of these findings for pharmaceutical development. This document is intended to serve as a practical resource for researchers and scientists, offering both foundational knowledge and actionable methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is a paramount concern, as a drug must dissolve in physiological fluids to be absorbed and exert its therapeutic effect.[2] 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, a substituted pyrimidine, belongs to a class of heterocyclic compounds known for their diverse biological activities.[4][5] Understanding its solubility is not merely an academic exercise but a crucial step in its development as a potential therapeutic agent.

The "like dissolves like" principle serves as a fundamental guideline in predicting solubility.[6] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[6] The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and polar functional groups. The structure of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, with its nitrogen and oxygen atoms, suggests the capacity for hydrogen bonding, which can significantly influence its solubility in polar solvents like water.[5] Conversely, its organic backbone may contribute to solubility in less polar organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

Key Molecular Features Influencing Solubility:

-

Pyrimidine Core: The pyrimidine ring is a nitrogen-containing heterocycle. The presence of nitrogen atoms can increase the polarity of the molecule and provide sites for hydrogen bonding.[3]

-

Functional Groups: The chloro, dimethylamino, methyl, and hydroxyl (in the tautomeric 4-pyrimidinol form) groups each contribute to the overall polarity and hydrogen bonding capacity of the molecule.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant factor affecting solubility.[3] Strong intermolecular forces within the crystal can lead to lower solubility.

Based on its structure, we can anticipate that 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol will exhibit some degree of solubility in polar protic solvents like water and alcohols, due to the potential for hydrogen bonding. Its solubility in non-polar organic solvents is expected to be lower.

Experimental Determination of Solubility: Methodologies and Protocols

The experimental determination of solubility is a cornerstone of pre-formulation studies. Various methods can be employed, ranging from simple qualitative tests to more quantitative and sophisticated techniques.[7]

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to classify the compound into broad solubility categories.[8][9]

Protocol for Qualitative Solubility Testing:

-

Sample Preparation: Accurately weigh approximately 10 mg of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane) to the sample in a clear glass vial.

-

Observation: Vigorously vortex the mixture for 1-2 minutes and visually inspect for the presence of undissolved solid particles.

-

Classification:

-

Very Soluble: No undissolved solid is visible.

-

Freely Soluble: A small amount of solid dissolves completely upon further addition of a small volume of solvent.

-

Soluble: The majority of the solid dissolves.

-

Slightly Soluble: Only a small portion of the solid dissolves.

-

Insoluble: No apparent dissolution of the solid.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Protocol for Shake-Flask Solubility Determination:

-

Preparation of Saturated Solution: Add an excess amount of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. A syringe filter (e.g., 0.22 µm) is recommended to remove fine particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing the Solubility Profile

Several factors can significantly impact the solubility of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.[1][2][10]

Effect of pH on Aqueous Solubility

The presence of the dimethylamino group, a basic moiety, and the pyrimidinol group, which can exhibit acidic or basic properties depending on the tautomeric form, suggests that the aqueous solubility of the compound will be pH-dependent. In acidic solutions, the dimethylamino group will be protonated, forming a more soluble salt. Conversely, in basic solutions, the pyrimidinol group may be deprotonated, also potentially increasing solubility.

Caption: Influence of pH on the Ionization and Solubility.

Influence of Solvent Polarity

The solubility in different organic solvents will depend on the polarity of the solvent and its ability to interact with the solute.

| Solvent Class | Example Solvents | Predicted Solubility of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with the pyrimidinol and dimethylamino groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Non-polar | Hexane, Toluene | Low | Limited ability to interact with the polar functional groups of the molecule. |

Temperature Effects

For most solid solutes, solubility increases with increasing temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat.[1] Determining the temperature dependence of solubility is crucial for understanding and controlling crystallization processes during manufacturing.

Data Summary and Interpretation

While specific experimental values for the target compound are not available, a hypothetical data table is presented below to illustrate how the results of solubility studies should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Comments |

| Water (pH 7.0) | 25 | Hypothetical Value | Baseline aqueous solubility. |

| 0.1 M HCl (pH 1.0) | 25 | Hypothetical Value | Expected to be higher due to salt formation. |

| 0.1 M NaOH (pH 13.0) | 25 | Hypothetical Value | May be higher due to deprotonation. |

| Ethanol | 25 | Hypothetical Value | Good solubility in a polar protic solvent. |

| Acetone | 25 | Hypothetical Value | Moderate solubility in a polar aprotic solvent. |

| Hexane | 25 | Hypothetical Value | Poor solubility in a non-polar solvent. |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. A thorough characterization of its solubility in aqueous and organic solvents is a critical early step in the drug development process. The proposed experimental protocols offer a robust starting point for generating the necessary data to inform formulation strategies and predict in vivo performance. Future work should focus on obtaining precise experimental solubility data and exploring advanced formulation techniques to enhance the bioavailability of this promising compound if its intrinsic solubility is found to be a limiting factor.

References

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Grossmont College. [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1037-1044. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

-

Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379. [Link]

-

RSC Publishing. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]

-

Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

-

Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

13.3: Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. books.rsc.org [books.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Pyrimidines | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chem.ws [chem.ws]

- 7. lifechemicals.com [lifechemicals.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note & Protocol: Optimized Chlorination of Dimethylamino Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the optimized reaction conditions for the chlorination of dimethylamino pyrimidines, critical intermediates in the synthesis of numerous pharmaceutical agents. We will move beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and the necessary safety protocols. This guide is designed to empower researchers to achieve higher yields, better purity, and more reproducible results in their synthetic endeavors.

Introduction: The Synthetic Significance of Chlorinated Dimethylamino Pyrimidines

Dimethylamino pyrimidines are privileged scaffolds in medicinal chemistry. Their subsequent chlorination is a pivotal transformation, installing a versatile leaving group that allows for a wide array of nucleophilic substitution reactions. This opens the door to the synthesis of diverse compound libraries for drug discovery, targeting indications ranging from oncology to infectious diseases. The efficiency and selectivity of this chlorination step are therefore of paramount importance, directly impacting the overall success of a synthetic campaign.

The primary challenge in the chlorination of dimethylamino pyrimidines lies in controlling the regioselectivity and avoiding over-chlorination or unwanted side reactions. The electron-donating nature of the dimethylamino group activates the pyrimidine ring, making it susceptible to electrophilic attack. However, this activation must be carefully modulated to achieve the desired monochlorinated product.

Mechanistic Considerations: The 'Why' Behind the Protocol

The chlorination of dimethylamino pyrimidines typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The choice of chlorinating agent is critical, as it dictates the nature of the active electrophile (e.g., Cl⁺ or a polarized Cl-X species).

Commonly employed chlorinating agents include:

-

N-Chlorosuccinimide (NCS): A mild and versatile reagent, often used for its ease of handling and selectivity.

-

Sulfuryl chloride (SO₂Cl₂): A more reactive agent, capable of chlorinating less activated rings.

-

Phosphorus oxychloride (POCl₃): Primarily used for the conversion of hydroxypyrimidines to their chloro derivatives, but can also effect direct chlorination under certain conditions.

The reaction is typically carried out in an inert solvent, and the choice of solvent can significantly influence the reaction rate and selectivity.

Figure 1: Generalized mechanism for the electrophilic chlorination of dimethylamino pyrimidines.

Optimization of Reaction Parameters: A Data-Driven Approach

The following table summarizes key parameters and their impact on the chlorination of a model substrate, 4-(dimethylamino)pyrimidine.

| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) | Observations |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Phosphorus Oxychloride (POCl₃) | 85 | 70 | 92 |

| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM) | Toluene | 88 | 82 | 75 |

| Temperature | 0 °C to rt | -78 °C to 0 °C | 80 °C | 90 | 85 | 65 |

| Reaction Time | 2 hours | 1 hour | 6 hours | 87 | 91 | 78 |

| Stoichiometry (Agent:Substrate) | 1.1 : 1 | 1.05 : 1 | 1.2 : 1 | 92 | 88 | 80 |

Analysis of Optimization Data:

-

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) generally provides a good balance of reactivity and selectivity, leading to high yields of the desired product with minimal byproducts. Sulfuryl chloride is more reactive and may require cryogenic temperatures to control selectivity. Phosphorus oxychloride is most effective when a hydroxyl group is present, but can be used for direct chlorination at elevated temperatures, albeit with potentially lower yields.

-

Solvent Effects: Acetonitrile is a polar aprotic solvent that often facilitates the reaction with NCS. Dichloromethane is a common choice for reactions with sulfuryl chloride. The choice of solvent can impact the solubility of the reagents and intermediates, thereby influencing the reaction kinetics.

-

Temperature Control: For highly reactive systems, initial cooling is crucial to prevent over-reaction and the formation of di-chlorinated species. The reaction is then often allowed to warm to room temperature to ensure complete conversion.

-

Stoichiometry: A slight excess of the chlorinating agent is typically used to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of impurities.

Detailed Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) in Acetonitrile

This protocol is recommended for its high yield, selectivity, and operational simplicity.

Figure 2: Step-by-step workflow for the chlorination of dimethylamino pyrimidines using NCS.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the dimethylamino pyrimidine substrate (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (typically 5-10 mL per mmol of substrate) and stir until the substrate is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1.5 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chlorinated dimethylamino pyrimidine.

Safety Precautions:

-

N-Chlorosuccinimide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.

-

The reaction may be exothermic. Careful temperature control is essential, especially during the addition of the chlorinating agent.

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be self-validating. The inclusion of in-process monitoring via TLC or LC-MS allows the researcher to track the reaction's progress and confirm the consumption of starting material. Furthermore, the final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity, thus validating the success of the chosen reaction conditions.

Conclusion

The chlorination of dimethylamino pyrimidines is a fundamental transformation in synthetic organic and medicinal chemistry. By understanding the underlying mechanistic principles and systematically optimizing key reaction parameters, researchers can achieve high yields of the desired chlorinated products with excellent purity. The use of N-Chlorosuccinimide in acetonitrile at controlled temperatures represents a robust and reliable method for this transformation. As with any chemical reaction, careful attention to safety and rigorous analytical characterization are paramount to ensuring successful and reproducible outcomes.

References

-

Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L.; Czakó, B. Elsevier, 2005. [Link]

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Smith, M. B. Wiley, 2013. [Link]

-

Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition. Larock, R. C. Wiley-VCH, 1999. [Link]

Topic: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol

An Application Note from the Desk of a Senior Application Scientist

Abstract

This technical guide provides a detailed, science-driven protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. As a key pyrimidine derivative with significant potential in pharmaceutical development, a reliable and validated analytical method is imperative for ensuring product quality, from early-stage synthesis to final product release and stability testing. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind critical methodological choices—from mobile phase pH control to the specific parameters of forced degradation studies. The method employs a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. All protocols are designed to be self-validating and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Foundational Principles: From Analyte to Method

The cornerstone of effective HPLC method development is a deep understanding of the analyte's physicochemical properties. 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is a substituted pyrimidine, a class of heterocyclic compounds known for their wide range of biological activities.[1] The molecular structure, featuring a halogen, a basic dimethylamino group, and a pyrimidinol core capable of tautomerism and protonation/deprotonation, dictates our analytical strategy.

Key Physicochemical Considerations:

-

Structure and Polarity: The presence of both polar functional groups (dimethylamino, pyrimidinol) and non-polar moieties (methyl, chloro-substituted ring) suggests a moderate polarity. This makes the compound an ideal candidate for reversed-phase HPLC, the most widely used mode of chromatography due to its compatibility with aqueous-organic mobile phases where most samples are soluble.[2][3][4]

-

Ionization (pKa): The dimethylamino group is basic, while the pyrimidinol ring has both acidic and basic character. Controlling the pH of the mobile phase is therefore the most critical factor for achieving reproducible retention and symmetrical peak shape. By operating at a pH well below the pKa of the basic nitrogen, we ensure a single, stable protonated species.

-

UV Absorbance: The conjugated pyrimidine ring system is an excellent chromophore, making UV-Vis spectrophotometry a highly sensitive and appropriate detection method. A preliminary scan to determine the wavelength of maximum absorbance (λmax) is a mandatory first step. For many pyrimidine derivatives, this falls in the range of 250-280 nm.[5][6]

The logical flow of method development, from initial characterization to final validation, is a systematic process designed to ensure a robust and reliable final method.

Diagram: Logical Workflow for HPLC Method Development

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Biomanufacturing of Calcimycin (A23187): From Strain Optimization to High-Purity Isolation

Executive Summary & Strategic Rationale

Calcimycin (A23187) is a pyrrole polyether antibiotic and a highly specific divalent cation ionophore (Ca²⁺, Mg²⁺).[1] While widely used as a biochemical tool to induce calcium-dependent cell signaling, its industrial production is often bottlenecked by low fermentation titers and complex downstream processing (DSP) due to its lipophilic nature.

This Application Note departs from standard laboratory-scale shake-flask protocols. Instead, it outlines a scalable industrial workflow focusing on two critical efficiency drivers:

-

Metabolic Precursor Feeding: Leveraging the biosynthetic requirement for Tryptophan and Propionate to enhance flux.

-

Solid-Liquid Extraction (SLE): Prioritizing biomass extraction over whole-broth extraction to minimize solvent usage and emulsion formation.

Upstream Processing: Fermentation Strategy

Strain & Inoculum Train

Organism: Streptomyces chartreusis (e.g., NRRL 3882 or high-yield mutants).

Scalability Insight: Streptomyces are filamentous. In large-scale stirred tanks, shear stress can fragment mycelia, altering morphology and productivity. The inoculum train must condition the culture to a pelleted morphology rather than dispersed filaments to improve rheology and oxygen transfer.

-

Seed Stage 1: 250 mL baffled flask, Tryptone-Yeast Extract broth, 48h at 28°C.

-

Seed Stage 2: 10L Stirred Tank Reactor (STR). Transfer at mid-log phase (OD₆₀₀ ~4-6).

-

Production: 1,000L+ STR.

Production Media & Metabolic Engineering

The A23187 scaffold comprises a spiroketal ring (polyketide origin) and a benzoxazole moiety (shikimate pathway origin).

Critical Formulation: To maximize titer, we move from complex "oatmeal" media (variable composition) to a semi-defined medium optimized for precursor availability.

| Component | Concentration (g/L) | Function | Mechanistic Rationale |

| Glucose | 40.0 | Carbon Source | Rapid biomass buildup. |

| Soybean Meal | 15.0 | Nitrogen/Complex | Slow-release nitrogen source. |

| L-Tryptophan | 0.5 - 1.0 | Precursor | Direct precursor for the α-ketopyrrole moiety. |

| Na-Propionate | 0.5 (Fed-batch) | Precursor | Building block for the spiroketal polyketide chain. |

| CaCO₃ | 4.0 | Buffer/Inducer | Maintains pH and provides Ca²⁺ to stabilize the ionophore. |

| Methyl Oleate | 2.0 | Antifoam/Carbon | Lipid source; suppresses foaming common in soy media. |

Process Control Parameters

-

Temperature: 28°C ± 0.5°C.

-

pH: Controlled at 6.8–7.2 using NH₄OH (also a nitrogen source) and H₂SO₄.

-

Dissolved Oxygen (DO): Maintain >30% saturation.

-

Cascade Control: Agitation first (up to tip speed 3.5 m/s), then air flow, then O₂ enrichment.

-

-

Feeding Strategy: Pulse-feed Propionate starting at hour 48 to avoid toxicity while sustaining polyketide synthesis.

Downstream Processing (DSP): Isolation & Purification

The "Biomass-First" Extraction Logic

A23187 is highly hydrophobic and predominantly intracellular or bound to the mycelial cell wall.

-

Standard Error: Extracting the whole broth (liquid + cells) creates massive emulsions and requires 3x solvent volume.

-

Scalable Protocol: Separate cells first. The product is in the solid phase.

Step-by-Step Isolation Protocol

-

Harvest & Filtration:

-

Use a Rotary Drum Vacuum Filter (RDVF) or Plate-and-Frame filter press with diatomaceous earth aid.

-

Discard the liquid supernatant (contains polar impurities and minimal product).

-

Metric: Target moisture content of wet cake < 60%.

-

-

Solvent Extraction (Mycelial Cake):

-

Resuspend wet cake in Acetone or Ethyl Acetate (1:3 solid-to-solvent ratio).

-

Agitate for 4 hours at ambient temperature.

-

Filter to remove cell debris.

-

Validation: HPLC analysis of spent cake should show <5% residual A23187.

-

-

Concentration & Phase Wash:

-

Concentrate the organic extract via vacuum evaporation to an oily residue.

-

Redissolve in Ethyl Acetate.[2]

-

Acid Wash: Wash with 0.1N HCl (removes basic impurities).

-

Base Wash: Wash with 5% NaHCO₃ (removes acidic impurities/phenolics).

-

Dry organic layer over Na₂SO₄.

-

-

Crystallization (Polishing):

-

Evaporate Ethyl Acetate.

-

Redissolve in minimal hot Methanol or Benzene (industrial precaution required).

-

Cool slowly to 4°C. A23187 crystallizes as the free acid or calcium salt depending on pH adjustment.

-

Visualizing the Workflow

Scalable Manufacturing Process Flow

The following diagram illustrates the optimized pathway from cryo-vial to final crystal, emphasizing the "Biomass-First" extraction route.

Caption: Figure 1: Optimized manufacturing workflow prioritizing mycelial capture to reduce solvent load.

Biosynthetic Logic & Precursor Feeding

Understanding why we feed Tryptophan is crucial. This diagram maps the metabolic inputs to the A23187 structure.

Caption: Figure 2: Metabolic inputs. Tryptophan feeding directly boosts the rate-limiting pyrrole/benzoxazole synthesis.

Quality Control & Validation

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Gradient of Methanol (A) and Water + 0.1% TFA (B).

-

0-5 min: 60% A

-

5-25 min: Ramp to 95% A

-

-

Detection: UV at 280 nm (characteristic of the benzoxazole chromophore) and 378 nm .

-

Flow Rate: 1.0 mL/min.

Spectroscopic Identity

-

UV Spectrum: Maxima at 204, 278, and 378 nm in ethanol.

-

Fluorescence: Strong emission at 430 nm when excited at 378 nm (useful for high-sensitivity trace detection).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Titer | Nitrogen repression or precursor limitation. | Switch to slow-release Soy meal; Initiate Tryptophan feed at 24h. |

| High Emulsion | Whole broth extraction; high protein content. | Do not skip filtration. Extract only the wet cake. Use demulsifier if necessary. |

| Impurity: Cezomycin | Incomplete biosynthesis (lack of methyl group). | Ensure adequate S-adenosylmethionine (SAM) cycle activity; check Cobalt/B12 levels in media. |

| Crystal Color | Phenolic contaminants. | Ensure thorough wash with 5% NaHCO₃ during the solvent phase. |

References

-

Reed, P. W., & Lardy, H. A. (1972). A23187: A Divalent Cation Ionophore.[1][3][4][5][6] Journal of Biological Chemistry, 247(21), 6970–6977. Link

-

Wu, Q., Liang, J., Lin, S., et al. (2011).[6] Characterization of the Biosynthesis Gene Cluster for the Pyrrole Polyether Antibiotic Calcimycin (A23187) in Streptomyces chartreusis NRRL 3882.[1] Antimicrobial Agents and Chemotherapy, 55(3), 974–982. Link

-

Abbott, B. J., et al. (1979). Microbial transformation of A23187, a divalent cation ionophore antibiotic.[1][2][3] Antimicrobial Agents and Chemotherapy, 16(6), 808–812.[3] Link

-

Prudhomme, M., et al. (1986). Biosynthesis of A23187.[2][6] The Journal of Antibiotics, 39(7), 934-942. (Source for Tryptophan/Propionate precursor data).

-

MedChemExpress. Calcimycin (A-23187) Product Datasheet & Handling. Link

Sources

- 1. Characterization of the Biosynthesis Gene Cluster for the Pyrrole Polyether Antibiotic Calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Microbial transformation of A23187, a divalent cation ionophore antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BIOSYNTHESIS OF THE IONOPHOROUS ANTIBIOTIC A23187 [jstage.jst.go.jp]

Application Note: Strategic Utilization of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol in Drug Discovery

The following Application Note is designed for research scientists and process chemists in the pharmaceutical industry. It focuses on the strategic utilization of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol (CDM-Pyrimidinol) as a versatile scaffold for the synthesis of kinase inhibitors (specifically CDK and JAK families) and antiviral agents.

Executive Summary

5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol (referred to herein as CDM-Pyrimidinol ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural motif—a fully substituted pyrimidine core—offers orthogonal reactivity handles that are critical for Fragment-Based Drug Discovery (FBDD).

Unlike simple pyrimidines, CDM-Pyrimidinol possesses three distinct sites for diversification:

-

C4-Hydroxyl (Tautomeric Keto): A handle for activation (via POCl₃/SOCl₂) to an electrophilic chloride, enabling SNAr displacements.

-

C5-Chlorine: A pre-installed halogen capable of participating in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or acting as a steric blocker to metabolic oxidation.

-

C6-Dimethylamine: An electron-donating group that modulates the pKa of the ring nitrogens, influencing solubility and binding affinity in ATP-competitive pockets.

This guide details the synthesis, functionalization, and application of CDM-Pyrimidinol as an intermediate for Cyclin-Dependent Kinase (CDK) inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

Chemical Profile & Reactivity[1][2][3]

| Property | Specification |

| IUPAC Name | 5-Chloro-6-(dimethylamino)-2-methylpyrimidin-4-ol |

| Molecular Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc) | ~9.2 (OH/NH tautomer), ~2.5 (N1/N3 protonation) |

| Key Reactivity | Electrophilic at C4 (after activation); Nucleophilic at N1/N3; Pd-reactive at C5 |

Structural Insight

The molecule exists in a tautomeric equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms. In solution, the keto form typically predominates, which is relevant for N-alkylation reactions. For SNAr chemistry, the enol is trapped as the O-sulfonate or chloride.

Synthesis Protocol: Preparation of CDM-Pyrimidinol

While CDM-Pyrimidinol can be sourced from specialized vendors, in-house preparation ensures purity and allows for analog generation (e.g., changing the C2-methyl or C6-amine).

Retrosynthetic Logic

The most robust route proceeds via the chlorination of 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine , which is itself derived from the commercially available 4,6-dihydroxy-2-methylpyrimidine.

Step-by-Step Protocol

Stage 1: Selective Amination

Precursor: 4,6-Dichloro-2-methylpyrimidine (commercially available).

-

Dissolution: Dissolve 4,6-dichloro-2-methylpyrimidine (10.0 g, 61.3 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]

-

Addition: Add dimethylamine (2.0 M in THF, 32 mL, 64 mmol) dropwise over 30 mins. Add DIPEA (12 mL) as a base scavenger.

-

Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor by LCMS for the mono-substituted product (4-chloro-6-dimethylamino-2-methylpyrimidine).

-

Hydrolysis: The remaining chlorine is hydrolyzed. Reflux the crude intermediate in 10% aqueous HCl for 4 hours.

-

Isolation: Neutralize with NaOH to pH 7. Precipitate the product: 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine .

-

Yield Expectation: 75-80%.

-

Stage 2: C5-Chlorination (The Critical Step)

Reagent: N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for regioselectivity.

-

Setup: Suspend 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine (5.0 g, 32.6 mmol) in Acetonitrile (50 mL).

-

Chlorination: Add NCS (4.57 g, 34.2 mmol) portion-wise at room temperature.

-

Note: The reaction is exothermic. Maintain temp < 40°C.

-

-

Reflux: Heat to 60°C for 1 hour to ensure completion. The electron-rich C5 position is rapidly halogenated.

-

Workup: Cool to 0°C. The product, CDM-Pyrimidinol , often crystallizes directly from acetonitrile. Filter and wash with cold ether.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Application Protocol: Functionalization for Kinase Inhibitor Synthesis

The primary value of CDM-Pyrimidinol is its conversion into 2,4,5,6-tetrasubstituted pyrimidines , a scaffold seen in drugs like Abemaciclib (CDK4/6 inhibitor).

Workflow Diagram

Figure 1: Synthetic workflow transforming CDM-Pyrimidinol into a bioactive kinase inhibitor core.

Detailed Protocol: Synthesis of a CDK Inhibitor Analog

Objective: Replace the C4-OH with an aniline (hinge binder) and the C5-Cl with an aryl group.

Step A: Activation (Deoxychlorination)

-

Reactants: Mix CDM-Pyrimidinol (1.0 eq) with POCl₃ (5.0 eq).

-

Conditions: Reflux (105°C) for 3 hours.

-

Workup: Evaporate excess POCl₃ under vacuum. Pour residue onto crushed ice/NaHCO₃. Extract with DCM.[1][2]

-

Product: 4,5-Dichloro-6-(dimethylamino)-2-methylpyrimidine .

-

Mechanism:[3] The C4-OH is converted to a leaving group. The C5-Cl remains intact. The C6-NMe₂ deactivates the ring slightly, preventing over-reaction.

-

Step B: Regioselective SNAr

The C4-chlorine is significantly more electrophilic than the C5-chlorine due to the resonance effect of the pyrimidine nitrogens.

-

Coupling: Dissolve the dichloro-intermediate (1.0 mmol) in n-Butanol (5 mL).

-

Nucleophile: Add the desired aniline (e.g., 4-aminopyridine or substituted aniline) (1.1 mmol) and p-Toluenesulfonic acid (0.1 eq) as a catalyst.

-

Reaction: Heat to 100°C for 4–6 hours.

-

Result: Selective displacement at C4. The C5-Cl and C6-NMe₂ remain.

Step C: Suzuki-Miyaura Coupling at C5

The remaining C5-chlorine is a handle for expanding the molecule into the hydrophobic pocket of the kinase.

-

Catalyst System: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%).

-

Base: K₃PO₄ (2.0 eq).

-

Boronic Acid: Add Aryl-B(OH)₂ (1.5 eq).

-

Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.

-

Conditions: Microwave irradiation at 120°C for 30 mins or reflux for 12 hours.

Analytical Data & Quality Control

When characterizing CDM-Pyrimidinol and its derivatives, look for these specific markers:

| Technique | Expected Signal (CDM-Pyrimidinol) | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H) | C2-Methyl group . Distinct singlet. |

| δ 3.05 (s, 6H) | N-Dimethyl . Often appears as two singlets if rotation is restricted, or one broad singlet. | |

| δ 12.10 (br s, 1H) | OH/NH . Broad exchangeable proton indicating the tautomer. | |

| LC-MS (ESI+) | m/z 188.0 / 190.0 | [M+H]⁺ . Characteristic 3:1 ratio due to Chlorine-35/37 isotopes. |

| ¹³C NMR | ~160-165 ppm | C4/C6 . Deshielded carbons attached to heteroatoms. |

Safety & Handling

-

Chlorinating Agents: POCl₃ and NCS are corrosive and toxic. POCl₃ reacts violently with water.[1] All activation steps must be performed in a fume hood with anhydrous glassware.

-

Skin Sensitization: Pyrimidine intermediates are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Chlorinated organic waste must be segregated from non-halogenated solvents.

References

- Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine reactivity).

-

Chlorination Protocols

- NCS Chlorination: Paudler, W. W., & Jovanovic, M. V. "Halogenation of diazines." Journal of Organic Chemistry, 48(7), 1064-1069.

-

POCl3 Activation: Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 45(17), 3639-3648.

-

Kinase Inhibitor Scaffolds

- CDK4/6 Inhibitors: Toogood, P. L. "Cyclin-dependent kinase inhibitors for cancer therapy." Journal of Medicinal Chemistry, 44(17), 2719-2734.

-

Abemaciclib Chemistry: Gelbert, L. M., et al. "Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine." Investigational New Drugs, 32(5), 825-837.

-

Related Substance Data

-

PubChem CID 7752-72-9 (5-Chloro-6-methyl-4-pyrimidinol base structure).

-

Disclaimer: This Application Note is for research and development purposes only. The protocols described involve hazardous chemicals and should only be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

Application Notes & Protocols: Catalytic Hydrogenation of Chloropyrimidines in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Dechlorinated Pyrimidines

In the landscape of modern drug discovery and development, pyrimidine scaffolds are a cornerstone of many therapeutic agents, including antivirals and kinase inhibitors.[1][2] The selective removal of chlorine atoms from chloropyrimidine precursors via catalytic hydrogenation is a pivotal transformation, enabling the synthesis of complex molecular architectures. This process, known as hydrodehalogenation, offers a clean and efficient route to modify the electronic and steric properties of the pyrimidine ring, which is crucial for optimizing a drug candidate's efficacy and safety profile.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalytic hydrogenation techniques for chloropyrimidines. We will delve into the mechanistic underpinnings, practical experimental protocols, and critical parameters that govern the success of this vital synthetic transformation.

Core Principles: Understanding the Catalytic Cycle

Catalytic hydrogenation of chloropyrimidines is a form of hydrogenolysis, the cleavage of a chemical bond (in this case, C-Cl) by the addition of hydrogen.[3][4] The reaction is typically heterogeneous, employing a solid catalyst in a liquid phase. The fundamental steps of this process are outlined below.

Diagram: Generalized Catalytic Hydrogenation Workflow

Caption: A generalized workflow for the catalytic hydrogenation of chloropyrimidines.

Key Experimental Parameters and Their Mechanistic Implications

The success of a catalytic hydrogenation reaction hinges on the careful selection and control of several key parameters. Each choice has a direct impact on the reaction's rate, selectivity, and overall yield.

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount and is dictated by the desired outcome, whether it be selective monochlorination or complete dehalogenation.

| Catalyst Type | Common Examples | Key Characteristics & Applications |

| Palladium-based | Pd/C, Pd(OH)₂/C | Highly active for C-Cl bond cleavage. Pd/C is the workhorse for many dehalogenations.[5] |

| Platinum-based | PtO₂ (Adams' catalyst) | Can be used for both dehalogenation and ring saturation, often under acidic conditions.[6] |

| Nickel-based | Raney Nickel | A cost-effective alternative, particularly effective in basic media for dehalogenation.[7] |

| Rhodium-based | Rh/C, Wilkinson's catalyst | Often employed for their unique selectivity profiles and in homogeneous hydrogenations.[8][9] |

Expert Insight: Palladium on carbon (Pd/C) is the most common choice due to its high activity and commercial availability. However, for substrates with other reducible functional groups, a less active catalyst or the use of a catalyst poison might be necessary to achieve the desired chemoselectivity.[10]

The Role of the Solvent: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the reaction rate and selectivity by affecting the solubility of hydrogen gas and the interaction of the substrate with the catalyst surface.[11][12][13]

| Solvent | Properties & Rationale for Use |

| Alcohols (Methanol, Ethanol) | Good hydrogen solubility, polar, and can help to solvate the substrate and the HCl byproduct. |

| Ethers (THF, Dioxane) | Aprotic, can be useful for substrates sensitive to protic solvents. |

| Esters (Ethyl Acetate) | A common choice for its moderate polarity and ease of removal. |

| Water | A green solvent option, but can lead to hydrolysis of the chloropyrimidine as a side reaction.[14] |

Causality in Solvent Choice: The solvent can significantly impact the stability of reactive intermediates and transition states on the catalyst surface.[11][12] For instance, protic solvents like methanol can stabilize charged intermediates, potentially accelerating the reaction rate compared to aprotic solvents like dioxane.[11]

The Essential Base: Scavenging HCl

The hydrogenation of a chloropyrimidine liberates one equivalent of hydrogen chloride (HCl) for each chlorine atom removed. This acidic byproduct can poison the catalyst and lead to unwanted side reactions. Therefore, the addition of a base as an HCl acceptor is crucial.[15]

Commonly Used Bases:

-

Inorganic Carbonates: K₂CO₃, Na₂CO₃

-

Inorganic Bicarbonates: NaHCO₃

-

Organic Amines: Triethylamine (NEt₃), Diisopropylethylamine (DIPEA)

-

Metal Oxides: MgO

Self-Validating System: The progress of the reaction can often be monitored by the consumption of hydrogen gas.[15] A sudden halt in hydrogen uptake may indicate catalyst poisoning, often due to insufficient base.

Temperature and Pressure: Driving the Reaction

Temperature and pressure are critical for controlling the reaction rate.

-

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to over-reduction or catalyst deactivation.[5] It is often best to start at room temperature and gently warm if the reaction is sluggish.

-

Pressure: Increased hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction. Typical pressures for laboratory-scale hydrogenations range from atmospheric pressure to around 60 psi.[7]

Authoritative Grounding: It's important to note that higher pressures can sometimes lead to a loss of selectivity, causing complete dehalogenation or even destruction of the pyrimidine ring.[7]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific substrate.

Protocol 1: General Procedure for the Hydrogenation of a Dichloropyrimidine using Pd/C

Objective: To selectively remove one chlorine atom from a dichloropyrimidine.

Materials:

-

Dichloropyrimidine substrate (1.0 eq)

-

10% Palladium on carbon (5-10 mol% Pd)

-

Sodium bicarbonate (1.2 eq per Cl to be removed)

-

Methanol (or other suitable solvent)

-

Hydrogen gas

Procedure:

-

To a hydrogenation vessel (e.g., a Parr shaker bottle), add the dichloropyrimidine substrate and sodium bicarbonate.

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Add methanol to dissolve the substrate.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel to the desired pressure (e.g., 50 psi).

-

Begin vigorous agitation and monitor the hydrogen uptake.

-

Once the theoretical amount of hydrogen has been consumed, stop the reaction.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Diagram: Protocol 1 Workflow

Caption: Step-by-step workflow for Protocol 1.

Protocol 2: Transfer Hydrogenation of a Chloropyrimidine

Objective: To perform a dehalogenation without the use of high-pressure hydrogen gas.

Materials:

-

Chloropyrimidine substrate (1.0 eq)

-

Palladium on carbon (5-10 mol% Pd)

-

Ammonium formate (3-5 eq)

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chloropyrimidine substrate in methanol.

-

Add ammonium formate to the solution.

-

Carefully add the 10% Pd/C catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with additional methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product may require an aqueous workup to remove residual ammonium salts before purification.

Expert Insight: Transfer hydrogenation is a safer alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions.[4] Ammonium formate serves as the in-situ source of hydrogen.[4]

Troubleshooting and Advanced Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Catalyst poisoning (insufficient base)- Poor mass transfer- Inactive catalyst | - Add more base- Increase agitation speed- Use fresh catalyst |

| Over-reduction/Ring Saturation | - Catalyst is too active- High temperature or pressure | - Switch to a less active catalyst (e.g., Raney Nickel)- Lower the temperature and/or pressure- Use a catalyst poison (e.g., diphenylsulfide)[10] |

| Hydrolysis Side Product | - Presence of water in the solvent or as a byproduct | - Use an anhydrous solvent- Switch to a non-protic solvent system[14] |

| Catalyst Deactivation | - Sintering of the metal particles- Poisoning by impurities in the substrate | - Ensure high-purity starting materials- Consider catalyst recycling strategies[16] |

Conclusion: A Versatile Tool for Drug Development

The catalytic hydrogenation of chloropyrimidines is a powerful and versatile tool in the arsenal of the medicinal chemist. A thorough understanding of the interplay between the catalyst, solvent, base, and reaction conditions is essential for achieving the desired chemical transformation with high selectivity and yield. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively utilize this important reaction to advance their drug discovery and development programs.

References

- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Google Scholar.

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. (n.d.). BenchChem.

- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. (n.d.). BenchChem.

- Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. (n.d.). CSIRO Publishing.

- EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine. (n.d.). Google Patents.

- Selective dehalogenation - USRE28865E. (n.d.). Google Patents.

- Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021, August 31). OSTI.GOV.

- Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. (2009, March 30). ScienceDirect.

- Hydrogenolysis and Selective Reduction (Dehalogenation). (2026, February 3). Wordpress.

- Homogeneous Catalysts for Hydrogenative PHIP Used in Biomedical Applications. (2025, September 10). PMC.

- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2025, February 15). MDPI.

- Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). InTechOpen.

- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). Infoscience.

- The investigations of the methods for the reduction of chloroyrimidines. (n.d.). Oregon State University.

- Challenges in Catalysis Applied to Pharmaceutical Development. (2012, May 16). Catalysis Society of Metropolitan New York.

- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). MolPort.

- 11.4: Hydrogenation with Homogeneous Catalysts. (2021, March 5). Chemistry LibreTexts.

- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020, November 12). ACS Publications.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Asian Journal of Chemistry.

- Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012, November 7). Royal Society of Chemistry.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.

- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (n.d.). PMC.

- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC.

- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository.

- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025, December 24). MDPI.

- Heterogeneous Catalytic Hydrogenation. (2024, June 5). Scientific Update.

- De-risking hydrogenation. (n.d.). Sterling Pharma Solutions.

- Heterogeneous Catalytic Hydrogenation. (2025, August 6). ResearchGate.

- 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH.

- Homogeneous Catalytic Hydrogenation of C=C and C≡C. (n.d.). ResearchGate.

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.

- Rhodium catalyzed hydrogenation reactions in aqueous micellar systems as green solvents. (n.d.). RSC Publishing.

- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Organic Letters.

- Unlocking the catalytic potential of heterogeneous nonprecious metals for selective hydrogenation reactions. (2024, December 11). Royal Society of Chemistry.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.

- PLATINUM METALS IN CATALYTIC HYDROGENATION. (2025, August 6). ResearchGate.

- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.

- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021, October 26). PMC.

- US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.). Google Patents.

- Deficient copper decorated platinum nanoparticles for selective hydrogenation of chloronitrobenzene. (n.d.). Royal Society of Chemistry.

- Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (n.d.). PMC.

- Heterogeneous enantioselective hydrogenation over cinchona alkaloid modified platinum: mechanistic insights into a complex reaction. (2004, November 15). PubMed.

- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (n.d.). PMC.

Sources

- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. asianpubs.org [asianpubs.org]

- 7. USRE28865E - Selective dehalogenation - Google Patents [patents.google.com]

- 8. Homogeneous Catalysts for Hydrogenative PHIP Used in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 11. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]

- 12. osti.gov [osti.gov]

- 13. infoscience.epfl.ch [infoscience.epfl.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine, and pyrimidines - Google Patents [patents.google.com]

- 16. Challenges in Catalysis Applied to Pharmaceutical Development — Catalysis Club of Philadelphia [catalysisclubphilly.org]

Troubleshooting & Optimization

Improving low yields in the synthesis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol

Welcome to the technical support center for the synthesis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important pyrimidine derivative. My aim is to equip you with the knowledge to not only identify the root causes of low yields but also to strategically optimize your reaction conditions for a successful and reproducible synthesis.

Introduction to the Synthesis

The synthesis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol typically proceeds through a two-step process starting from 6-(dimethylamino)-2-methylpyrimidin-4-ol. The first step involves a Vilsmeier-Haack reaction to introduce a formyl group at the 5-position, which is subsequently chlorinated and hydrolyzed to yield the final product. An alternative, more direct approach is the direct chlorination of the starting pyrimidinol. Both pathways present unique challenges that can lead to diminished yields. This guide will address the potential pitfalls in both synthetic routes.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, let's visualize the primary synthetic routes.

Caption: Synthetic approaches to 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Incomplete Reaction and Recovery of Starting Material

Question: My reaction is not proceeding to completion, and I'm recovering a significant amount of my starting 6-(dimethylamino)-2-methylpyrimidin-4-ol. What are the likely causes?

Answer: Incomplete conversion is a common issue and can often be traced back to the reactivity of the Vilsmeier reagent or the conditions of the direct chlorination.

For the Vilsmeier-Haack Approach (Route A):

-

Insufficient Activation of the Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a moderately strong electrophile.[1] Its formation and reactivity are highly dependent on the quality of the reagents and the reaction temperature.

-

Troubleshooting Steps:

-

Reagent Quality: Ensure that both POCl₃ and DMF are anhydrous. Moisture will quench the Vilsmeier reagent.[2] It is recommended to use freshly distilled POCl₃ and anhydrous DMF.

-

Order of Addition and Temperature: The Vilsmeier reagent should be pre-formed at a low temperature (typically 0-5 °C) before the addition of the pyrimidine substrate.[2] Adding the pyrimidine to a partially formed or decomposed reagent will result in low conversion.

-

Reaction Temperature: While the reagent is formed at low temperatures, the subsequent reaction with the pyrimidine often requires heating. The optimal temperature can vary, but a range of 60-80 °C is a good starting point.[2] If you see no conversion, a gradual increase in temperature may be necessary.

-

-

-

Low Nucleophilicity of the Pyrimidine Ring: The electron-donating dimethylamino group at the 6-position should activate the ring for electrophilic substitution at the 5-position. However, if the reaction medium is too acidic, protonation of the ring nitrogens can deactivate the substrate.

For the Direct Chlorination Approach (Route B):

-

Inappropriate Chlorinating Agent: The choice of chlorinating agent is critical. N-Chlorosuccinimide (NCS) is a common choice for the chlorination of electron-rich heterocycles. Sulfuryl chloride (SO₂Cl₂) can also be used but is more aggressive and may lead to side reactions.

-

Troubleshooting Steps:

-

Solvent Choice: The polarity of the solvent can influence the reactivity of the chlorinating agent. Acetonitrile or dichloromethane are common choices for NCS chlorinations.

-

Reaction Time and Temperature: These reactions can be slow at room temperature. Gentle heating (40-50 °C) and extended reaction times may be required. Monitor the reaction progress by TLC or LC-MS.

-

-

Issue 2: Formation of Multiple Products and Side Reactions

Question: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions in this synthesis?

Answer: The formation of multiple products is a clear indicator of side reactions, which can significantly reduce the yield of your desired product.

Potential Side Reactions:

-

Over-chlorination: In both synthetic routes, there is a risk of over-chlorination, particularly at the 4-position if the starting material is not fully in its pyrimidinol tautomeric form. This would lead to the formation of a dichlorinated byproduct.

-

Mitigation Strategy: Use a stoichiometric amount of the chlorinating agent. For the Vilsmeier-Haack reaction, controlling the amount of POCl₃ is crucial.

-

-

Hydrolysis of the Chloro Group: The 5-chloro substituent is susceptible to hydrolysis, especially under basic or strongly acidic workup conditions. This would result in the formation of the corresponding 5-hydroxypyrimidine.[3]

-

Mitigation Strategy: Maintain a neutral or slightly acidic pH during workup and purification. Avoid prolonged exposure to strong bases.

-

-

Ring Opening or Degradation: Pyrimidine rings can be susceptible to degradation under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.

-

Mitigation Strategy: Maintain the recommended reaction temperatures and avoid unnecessarily long reaction times.

-

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: For the Vilsmeier-Haack reaction, excess DMF often serves as the solvent. In some cases, a co-solvent like 1,2-dichloroethane can be used. For direct chlorination with NCS, acetonitrile or chloroform are good choices.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting material and the product. A mixture of ethyl acetate and hexanes is a good starting point. For more quantitative analysis, LC-MS is recommended.

Q3: My product seems to be unstable during purification. What can I do?

A3: Chloropyrimidines can be sensitive to hydrolysis.[4] If you are using column chromatography, it is advisable to use a non-polar solvent system and to work quickly. Avoid using protic solvents like methanol in your mobile phase if possible. Neutralizing the silica gel with triethylamine before use can also help to prevent degradation on the column.

Q4: What are the key safety precautions for this synthesis?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier-Haack reaction can be exothermic, so it is important to control the rate of addition and to have adequate cooling available.

Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Reaction (Route A)

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Pyrimidine: Dissolve 6-(dimethylamino)-2-methylpyrimidin-4-ol (1.0 eq.) in anhydrous DMF and add it to the pre-formed Vilsmeier reagent.

-

Reaction Progression: Slowly warm the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to pH 7-8 with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Optimizing Reaction Conditions

| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |

| POCl₃ (eq.) | 2.0 | 1.2 | Reduced over-chlorination |

| Temperature | Room Temp | 60-70 °C | Increased conversion rate |

| Reaction Time | 1 hour | 2-4 hours | Higher product yield |

| Workup pH | > 9 (Basic) | 7-8 (Neutral) | Minimized hydrolysis |

References

- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.

-

ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Retrieved from [Link]

-

Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

-

ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.

-

YouTube. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway. Retrieved from [Link]

-

The synthesis and some reactions of chloropyrimidines. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

-

Fordham Research Commons. (n.d.). Pyrimidines. 8. chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkyamines. Retrieved from [Link]

-

Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

-

ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-